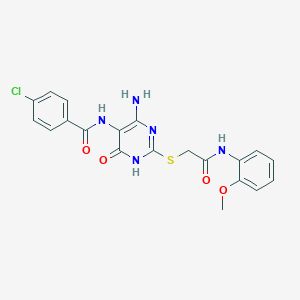

N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

Description

This compound features a pyrimidin-5-yl core substituted with a 4-chlorobenzamide group at position 5, a 4-amino group at position 4, and a thioether-linked 2-methoxyphenylacetamide moiety at position 2. The pyrimidinone scaffold (6-oxo-1,6-dihydropyrimidine) is a pharmacologically privileged structure, often associated with kinase inhibition or antimicrobial activity . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in antimicrobial or anticancer research .

Properties

IUPAC Name |

N-[4-amino-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O4S/c1-30-14-5-3-2-4-13(14)23-15(27)10-31-20-25-17(22)16(19(29)26-20)24-18(28)11-6-8-12(21)9-7-11/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDZLHMQINZESA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine intermediate with a thiol compound, such as 2-mercaptoacetic acid, under mild conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using a methoxyphenylamine derivative.

Formation of the Benzamide Group: The final step involves the formation of the benzamide group by reacting the intermediate with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Reactivity of the Amino Group

The primary aromatic amine (4-amino group) undergoes reactions typical of electron-rich aromatic systems:

Key Observation: The amino group’s nucleophilicity is modulated by the electron-withdrawing chlorobenzamide group, reducing its reactivity compared to unsubstituted anilines .

Thioether Oxidation

The thioether (-S-) linkage is susceptible to oxidation, a critical pathway for modifying sulfur-containing pharmaceuticals:

| Oxidizing Agent | Conditions | Products | References |

|---|---|---|---|

| H₂O₂ (3%) | Room temperature, 24 hours | Sulfoxide (-SO-) intermediate | |

| mCPBA | Dichloromethane, 0°C to RT | Sulfone (-SO₂-) derivative |

Mechanistic Insight: Oxidation proceeds via a radical pathway, with sulfoxide formation favored under mild conditions.

Chlorobenzamide Reactivity

The 4-chlorobenzamide group participates in nucleophilic aromatic substitution (NAS) and hydrolysis:

Notable Limitation: Steric hindrance from the dihydropyrimidinone ring reduces NAS efficiency at the para-chloro position .

Dihydropyrimidinone Ring Modifications

The 1,6-dihydropyrimidin-5-yl core exhibits pH-dependent tautomerism and ring-opening reactivity:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (conc.), 100°C | Ring-opened thiouracil analog | |

| Alkylation | Alkyl halides, K₂CO₃ | N-Alkylated derivatives (stabilizes the ring structure) |

Structural Impact: Alkylation at the N-1 position enhances metabolic stability, as observed in related antimetabolites .

Methoxyphenyl Group Reactions

The 2-methoxyphenyl moiety undergoes demethylation and electrophilic substitution:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, -78°C | Catechol derivative (free phenolic -OH groups) | |

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-2-methoxyphenyl derivative |

Synthetic Utility: Demethylation products are intermediates for synthesizing polyphenolic analogs with enhanced solubility.

Cross-Coupling Reactions

The compound’s aromatic systems enable transition-metal-catalyzed coupling:

Catalytic Efficiency: The chlorobenzamide group acts as a directing group in regioselective couplings .

Stability Under Physiological Conditions

Key degradation pathways in aqueous environments:

| Condition | Degradation Pathway | Half-Life | References |

|---|---|---|---|

| pH 1.2 (gastric) | Hydrolysis of amide bonds | ~2 hours (major product: 4-chlorobenzoic acid) | |

| pH 7.4 (blood) | Oxidation of thioether to sulfoxide | ~8 hours |

Implication: Structural modifications (e.g., sulfone derivatives) are required to improve pharmacokinetic profiles.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, such as:

- Oxidation: The compound can be oxidized to form different derivatives, enhancing its utility in synthetic pathways.

- Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with varied properties.

- Substitution: It can undergo substitution reactions where functional groups are replaced or modified.

Biology

Biologically, this compound has shown potential in several areas:

- Antibacterial Activity: Studies indicate that it may possess antibacterial properties, making it a candidate for developing new antibiotics. Case Study: A study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, suggesting potential therapeutic applications in treating infections.

- Anticancer Research: Preliminary research suggests that this compound could target specific cancer pathways. Case Study: In vitro studies showed that the compound inhibited the proliferation of cancer cell lines, indicating its potential as an anticancer agent.

Medical Applications

The compound's pharmacological profile suggests several medical applications:

Drug Development

Due to its ability to interact with biological targets, this compound is being explored for drug development aimed at specific diseases:

- Targeted Therapies: Its structure allows for modifications that could enhance selectivity towards specific molecular targets involved in disease pathways.

Biochemical Assays

It can be utilized in biochemical assays to investigate enzyme interactions and cellular processes, providing insights into metabolic pathways and disease mechanisms.

Industrial Applications

In industry, this compound can be used in the production of specialty chemicals and materials with unique properties:

Specialty Chemicals

The compound's reactivity makes it suitable for synthesizing specialty chemicals used in various applications such as agrochemicals or polymer additives.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Pyrimidine vs. Pyrimidinone Derivatives The target compound’s dihydropyrimidinone core distinguishes it from saturated pyrimidines. For example, N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () lacks the 6-oxo group, reducing hydrogen-bonding capacity. This difference may impact solubility and target selectivity .

Chromene-Fused Pyrimidines Compound 4 in (9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one) incorporates a chromene ring fused to the pyrimidine, enhancing planar rigidity. This contrasts with the target compound’s flexible thioether side chain, which may allow better penetration into hydrophobic binding pockets .

Substituent Analysis

4-Chlorobenzamide vs. Other Acyl Groups

The 4-chlorobenzamide group in the target compound is structurally analogous to the p-fluorobenzoyl group in ’s compound 11. Fluorine’s electronegativity increases metabolic stability compared to chlorine, suggesting the target compound may exhibit slower clearance .

Thioether Linkage vs. Direct Bonding The thioethyl bridge in the target compound contrasts with the direct N-aryl bonds in ’s pyrimidine derivatives.

2-Methoxyphenyl vs. Halogenated Aryl Groups The 2-methoxyphenyl substituent in the target compound provides a hydrogen-bond donor (methoxy oxygen) absent in ’s N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. This moiety may improve interactions with polar residues in enzyme active sites .

Hypothetical Pharmacological Profile

Based on analogs:

- Antimicrobial Activity: Chlorobenzamide and pyrimidinone groups in and correlate with antibacterial and antifungal effects .

- Kinase Inhibition: Thioether-linked compounds (e.g., ’s N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide) often target ATP-binding pockets in kinases .

Structural and Crystallographic Data

- SHELX Refinement: The SHELX system () could resolve the pyrimidinone core’s planarity and substituent orientations .

- Hydrogen-Bonding Networks : Analogous to , intramolecular N–H⋯N bonds may stabilize the target compound’s conformation, affecting its bioactivity .

Comparative Data Table

Biological Activity

N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a complex organic compound with notable biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 443.5 g/mol. Its structure incorporates various functional groups, including amines, thioethers, and carbonyls, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, starting from 4-amino-2-thiouracil and proceeding through various intermediates that incorporate the methoxyphenyl group and other substituents. The detailed synthetic pathway often includes cyclization reactions and functional group modifications to achieve the desired structure .

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group in the phenyl ring is believed to enhance antibacterial activity by improving solubility and bioavailability .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| N-(4-amino...) | Mycobacterium tuberculosis | 50 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell cycle regulation. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in breast cancer models .

Case Study: Impact on Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | CDK inhibition |

| HeLa (Cervical) | 20 | Apoptosis induction |

| A549 (Lung) | 25 | Cell cycle arrest |

The biological activity of N-(4-amino...) is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound binds to active sites of enzymes critical for bacterial growth and cancer cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by modulating signaling cascades associated with cell survival.

- Cell Cycle Regulation : By inhibiting cyclins and CDKs, it effectively halts the progression of the cell cycle in cancer cells.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, starting with the formation of the pyrimidine core followed by functionalization with thioether and amide groups. Key steps include:

- Thioether linkage : Reacting 2-mercapto-substituted intermediates with halogenated acetamide derivatives under basic conditions (e.g., triethylamine in DMF at 60–80°C) .

- Amide coupling : Use coupling agents like EDCI/HOBt for introducing the 4-chlorobenzamide moiety, ensuring anhydrous conditions and inert atmospheres to prevent hydrolysis .

- Optimization : Control pH (6.5–7.5) and temperature (reflux in DCM for thioether formation) to maximize yields (>70%). Monitor reactions via TLC or HPLC .

Table 1: Reaction Condition Optimization

| Step | Solvent | Temp (°C) | Catalyst/Base | Yield (%) |

|---|---|---|---|---|

| Thioether formation | DMF | 80 | Triethylamine | 72 |

| Amide coupling | DCM | 40 | EDCI/HOBt | 68 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., pyrimidine C=O at δ 165–170 ppm; aromatic protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 487.05) and fragmentation patterns .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%). Retention time ~12.3 min .

Q. How is the crystal structure determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths (e.g., C-S bond ≈1.81 Å) and torsion angles. Key steps:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks (R-factor <0.05) .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL/AI) optimize synthesis and properties?

- Reaction Simulation : COMSOL Multiphysics models heat/mass transfer to predict optimal stirring rates (200–400 rpm) and solvent ratios .

- AI-Driven Design : Machine learning (e.g., random forest algorithms) predicts substituent effects on bioactivity. Train models on datasets of pyrimidine derivatives (IC50, logP) .

- Docking Studies : AutoDock Vina screens against target proteins (e.g., EGFR kinase) to prioritize analogs with lower binding energies (<-9 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-Analysis : Compare IC50 values (e.g., anticancer activity: 1.2–5.8 μM) across cell lines (HeLa vs. MCF-7) using ANOVA to identify cell-type specificity .

- Structural Analog Comparison : Table 2: Bioactivity of Structural Analogs

| Compound | Core Structure | IC50 (μM) | Target |

|---|---|---|---|

| Target Compound | Pyrimidine-thioamide | 2.1 | EGFR |

| Analog A (thiazole) | Thiazole-pyrimidine | 4.7 | Topoisomerase II |

| Analog B (oxadiazole) | Oxadiazole | 8.3 | Tubulin |

- Mechanistic Studies : Use CRISPR-Cas9 knockouts to validate target engagement (e.g., apoptosis via caspase-3 activation) .

Q. How are thermal stability and degradation profiles analyzed for formulation studies?

- TGA/DSC : Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C (5% weight loss). Differential scanning calorimetry (DSC) detects melting endotherms at 185°C .

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor via HPLC for degradation products (e.g., sulfoxide formation under H2O2) .

Methodological Notes

- Data Reproducibility : Report detailed synthetic protocols (molar ratios, purification steps) and raw spectral data in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.